4-(Bromomethyl)-3-chlorobenzonitrile
CAS No.: 21924-83-4
Cat. No.: VC5599864
Molecular Formula: C8H5BrClN
Molecular Weight: 230.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21924-83-4 |
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Molecular Formula | C8H5BrClN |
Molecular Weight | 230.49 |
IUPAC Name | 4-(bromomethyl)-3-chlorobenzonitrile |
Standard InChI | InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 |
Standard InChI Key | OWKYKQSLKAJOBT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C#N)Cl)CBr |
Introduction
Chemical Identity and Structural Properties
4-(Bromomethyl)-3-chlorobenzonitrile (CHBrClN) belongs to the benzonitrile family, featuring a benzene ring substituted with a nitrile group (-CN), a bromomethyl (-CHBr) group at position 4, and a chlorine atom at position 3. The molecular weight is 230.49 g/mol, calculated from its formula. Key structural attributes include:
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Electron-withdrawing effects: The nitrile group deactivates the aromatic ring, directing electrophilic substitutions to specific positions.
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Steric and electronic influences: The bromomethyl group introduces steric bulk and serves as a leaving group in nucleophilic substitution reactions.
A comparative analysis with related compounds highlights distinct features:
The bromomethyl group enhances reactivity compared to simple bromo- or chloro-substituted analogs, enabling diverse functionalization pathways.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile typically involves bromination of 3-chloro-4-methylbenzonitrile. A proposed method includes:
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Bromination of 3-Chloro-4-methylbenzonitrile:
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Reactant: 3-Chloro-4-methylbenzonitrile treated with bromine (Br) or N-bromosuccinimide (NBS).
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Solvent: Carbon tetrachloride (CCl) or dichloromethane (CHCl).
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Catalyst: Light or radical initiators (e.g., AIBN) for controlled benzylic bromination.
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Reaction:
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Yield optimization requires stoichiometric control and inert atmospheres to prevent polybromination .
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Industrial Scaling Challenges
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Safety: Bromine’s toxicity and corrosivity necessitate closed systems and corrosion-resistant reactors.
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Purification: Distillation or recrystallization from ethanol/water mixtures isolates the product (>95% purity).
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Environmental compliance: Bromide byproducts require neutralization and hazardous waste protocols .
Physicochemical Properties
While experimental data for 4-(Bromomethyl)-3-chlorobenzonitrile is sparse, extrapolations from analogs suggest:
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Melting Point: ~75–80°C (lower than 4-Bromo-3-chlorobenzonitrile’s 80–81°C due to bromomethyl’s steric effects) .
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Boiling Point: ~265–270°C at 760 mmHg (similar to brominated benzonitriles).
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Density: ~1.8 g/cm (higher than 4-Bromo-3-chlorobenzonitrile’s 1.7 g/cm due to added methylene group).
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Solubility: Low in water (<0.1 g/L); soluble in organic solvents (e.g., DMF, THF, acetone).
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols):
This reactivity is exploited in drug synthesis, such as antimalarial or anticancer agents .
Coupling Reactions
The nitrile group participates in:
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Cyano hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.
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Palladium-catalyzed cross-couplings: Suzuki-Miyaura reactions to form biaryl structures.
Pharmaceutical Applications
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Intermediate in kinase inhibitors: The nitrile and halogen motifs are prevalent in tyrosine kinase inhibitors (e.g., imatinib analogs).
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Antiparasitic agents: Structural analogs show efficacy against Trypanosoma species .
Regulatory and Environmental Considerations
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Storage: Inert atmospheres, away from oxidizers and heat sources.
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Disposal: Incineration with scrubbers for halogen acid abatement.
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Transportation: Classified under UN 3077 (environmentally hazardous substances).
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